molecular formula C15H14N4O2S B2744784 N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide CAS No. 951974-80-4

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide

Cat. No.: B2744784
CAS No.: 951974-80-4
M. Wt: 314.36
InChI Key: FRSIKCRAYUQBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoline core substituted with a hydroxy group at position 4, a methyl group at position 2, and a carboxamide moiety at position 4. The thiadiazole ring is linked via an ylidene group, with a 5-ethyl substituent on the thiadiazole (Fig. 1).

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-3-13-18-19-15(22-13)17-14(21)9-4-5-11-10(7-9)12(20)6-8(2)16-11/h4-7H,3H2,1-2H3,(H,16,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSIKCRAYUQBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on available research findings.

Structural Overview

The compound is characterized by a quinoline core fused with a thiadiazole moiety. This structural diversity is believed to contribute to its biological activity. The molecular formula for this compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S with a molecular weight of 342.41 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
N-[...]-4-hydroxy-2-methylquinolineHepG218.79
N-[...]-4-hydroxy-2-methylquinolineMCF-713.46
DoxorubicinHepG28.55
DoxorubicinMCF-711.94

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows promising activity comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antimicrobial effects against various pathogens.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on structural analysis and docking studies:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor progression and microbial survival.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway.
  • Interference with DNA Synthesis : Some quinoline derivatives are known to interact with DNA, potentially disrupting replication and transcription processes in cancer cells.

Case Studies

A notable study evaluated the efficacy of various quinoline derivatives against multiple cancer cell lines, demonstrating that modifications to the quinoline structure significantly influenced biological activity. The presence of the thiadiazole ring was particularly noted for enhancing cytotoxicity in certain derivatives.

Case Study Summary:
A study involving a series of synthesized quinoline derivatives revealed that those containing thiadiazole structures exhibited IC50 values ranging from 10 µM to 30 µM against HepG2 and MCF-7 cell lines, indicating a strong correlation between structural features and anticancer efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

N-(1H-benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives (): These feature a sulfonamide-linked benzoimidazole-thiadiazole system with triazine substituents. Substituents such as fluorine, chlorine, methoxy, and benzyl groups modulate their antitumor activity, suggesting that electronic and steric properties critically influence bioactivity .

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): This compound demonstrates insecticidal and fungicidal activities, highlighting the role of aryl substituents (e.g., chlorophenyl, methylphenyl) in dictating target specificity .

N-(5-acetyl-3-aryl-1,3,4-thiadiazol-2(3H)-ylidene) derivatives (): These incorporate acetyl and aryl groups, with IR and NMR data confirming NH, CO, and C=N functionalities.

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Reported Bioactivity Metabolic Stability Insights
Target Compound Quinoline-thiadiazole 5-Ethyl, 4-hydroxy, 2-methyl Inferred DNA intercalation Hydroxy group may undergo glucuronidation
Benzoimidazole-thiadiazole () Benzoimidazole-thiadiazole Triazine-linked aryl groups Antitumor (substituent-dependent) Sulfonamide moiety may resist oxidation
Aryl-thiadiazole () Thiadiazole-arylidene 4-Chlorophenyl, 4-methylphenyl Insecticidal, fungicidal Aryl groups may enhance lipophilicity
Acetyl-thiadiazole () Thiadiazole-acetyl Acetyl, methyl, sulfonamide Not specified Susceptible to glutathione conjugation
Metabolic Stability and Reactivity

The target compound’s 5-ethyl group on the thiadiazole may reduce metabolic oxidation compared to methyl or sulfhydryl analogs. For instance, N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) () is an unstable sulfenic acid metabolite prone to auto-oxidation and glutathione-mediated recycling, forming a futile cycle. The ethyl substituent in the target compound could stabilize the thiadiazole ring, mitigating such pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.